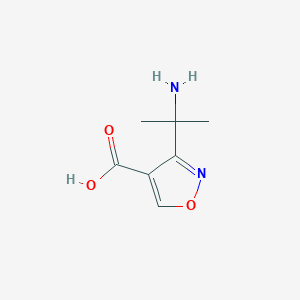![molecular formula C7H11ClN2O2S B13236717 Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride](/img/structure/B13236717.png)
Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride is a chemical compound with the molecular formula C7H11ClN2O2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride typically involves multiple steps. One common method starts with 2-methylthiazole-5-carboxylic acid as the initial raw material. The process includes esterification, bromination, single reduction, double Boc amination, and Boc removal in sequence . The overall yield is around 48.3%, and the purity exceeds 97%.
Industrial Production Methods
In industrial settings, the synthesis of this compound may be scaled up using similar reaction sequences but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Applications De Recherche Scientifique
Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other thiazole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C7H11ClN2O2S |
|---|---|
Poids moléculaire |
222.69 g/mol |
Nom IUPAC |
methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate;hydrochloride |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-11-7(10)2-5-4-12-6(3-8)9-5;/h4H,2-3,8H2,1H3;1H |
Clé InChI |
RBQUUSQFOQKCGM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CSC(=N1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine](/img/structure/B13236647.png)
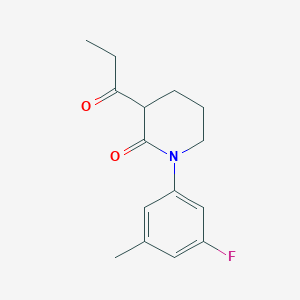


![tert-Butyl N-[8-(1H-imidazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]carbamate](/img/structure/B13236690.png)
![1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine](/img/structure/B13236691.png)
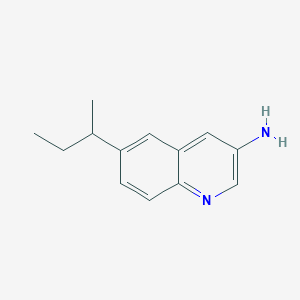
![3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol](/img/structure/B13236694.png)


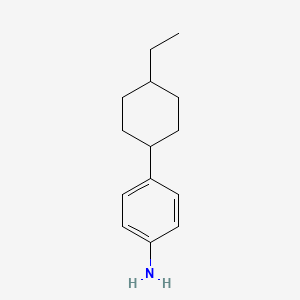
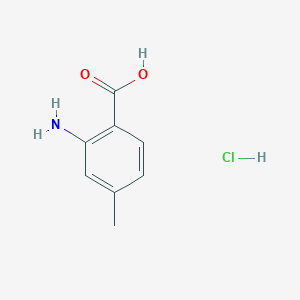
![N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B13236712.png)
